(4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoicacid (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18032937
InChI: InChI=1S/C11H19NO4/c1-7(9(13)14)6-8(2)12-10(15)16-11(3,4)5/h8H,1,6H2,2-5H3,(H,12,15)(H,13,14)/t8-/m0/s1
SMILES:
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol

(4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoicacid

CAS No.:

Cat. No.: VC18032937

Molecular Formula: C11H19NO4

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

(4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoicacid -

Specification

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
IUPAC Name (4S)-2-methylidene-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Standard InChI InChI=1S/C11H19NO4/c1-7(9(13)14)6-8(2)12-10(15)16-11(3,4)5/h8H,1,6H2,2-5H3,(H,12,15)(H,13,14)/t8-/m0/s1
Standard InChI Key OXFXXEYPPBEIQO-QMMMGPOBSA-N
Isomeric SMILES C[C@@H](CC(=C)C(=O)O)NC(=O)OC(C)(C)C
Canonical SMILES CC(CC(=C)C(=O)O)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Analysis

Molecular Structure

The compound’s IUPAC name, (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoic acid, reflects its structural features:

  • Pentanoic acid backbone: A five-carbon chain terminating in a carboxylic acid group (-COOH).

  • Boc-protected amine: A tert-butoxycarbonyl group (-OC(O)C(CH3)3) shields the amine at the C4 position, preventing unwanted side reactions during synthetic processes.

  • Methylidene group: A =CH2 substituent at C2, enabling conjugation and participation in cycloaddition or Michael addition reactions.

Molecular Formula: C11H19NO4\text{C}_{11}\text{H}_{19}\text{NO}_{4}
Molecular Weight: 229.27 g/mol
Stereochemistry: The (4S) configuration ensures chirality, critical for biological activity and synthetic selectivity.

Structural Representation:

OHOOC-CH2C(=CH2)CH(NHBoc)CH2\begin{array}{ccc} & \text{O} & \\ & || & \\ \text{HOOC-CH}_2-\text{C}(=\text{CH}_2)-\text{CH}(\text{NHBoc})-\text{CH}_2- & & \\ \end{array}

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves two key steps:

  • Esterification and Boc Protection:

    • The precursor carboxylic acid is esterified to form the methyl ester, facilitating solubility and handling.

    • The amine group is protected via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

  • Methylidene Introduction:

    • A Wittig reaction or alkylation introduces the methylidene group at C2.

    • Final hydrolysis of the methyl ester yields the target carboxylic acid .

Example Protocol:

  • React 4-aminopentanoic acid methyl ester with Boc anhydride in dichloromethane and triethylamine (0°C to room temperature, 12 h).

  • Treat the Boc-protected intermediate with methyltriphenylphosphonium bromide under basic conditions to form the methylidene group.

  • Hydrolyze the ester using aqueous lithium hydroxide in tetrahydrofuran (THF) to obtain the acid .

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR^1\text{H NMR}: Peaks at δ 1.44 (s, Boc CH3), δ 5.20 (m, methylidene =CH2), δ 4.80 (m, NHBoc).

  • Infrared Spectroscopy (IR):

    • Bands at 1700 cm1^{-1} (C=O, Boc), 1650 cm1^{-1} (C=C), and 3200 cm1^{-1} (N-H).

  • Mass Spectrometry:

    • Molecular ion peak at m/z 229.27 (M+^+) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water .

  • Stability: Stable under inert conditions but prone to Boc deprotection under acidic or thermal stress.

Reactivity

  • Methylidene Group: Participates in [2+2] cycloadditions, Michael additions, and Diels-Alder reactions.

  • Carboxylic Acid: Forms salts with bases or undergoes coupling reactions to generate amides or esters.

Applications in Organic and Pharmaceutical Chemistry

Peptide Synthesis

The Boc group shields the amine during solid-phase peptide synthesis (SPPS), enabling sequential coupling without side reactions. Post-synthesis, the Boc group is removed via trifluoroacetic acid (TFA).

Drug Discovery

  • Enzyme Inhibitors: The methylidene moiety serves as a Michael acceptor in covalent inhibitor design (e.g., protease inhibitors).

  • Prodrug Development: The carboxylic acid facilitates prodrug conjugation via esterification .

Material Science

The compound’s conjugated system is explored in polymer chemistry for conductive materials.

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